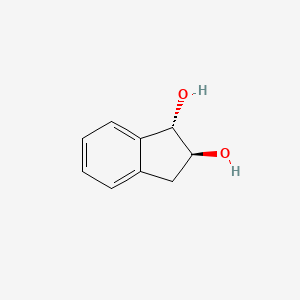

1H-Indene-1,2-diol, 2,3-dihydro-, trans-

CAS No.: 4647-43-2

Cat. No.: VC3875727

Molecular Formula: C9H10O2

Molecular Weight: 150.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4647-43-2 |

|---|---|

| Molecular Formula | C9H10O2 |

| Molecular Weight | 150.17 g/mol |

| IUPAC Name | (1S,2S)-2,3-dihydro-1H-indene-1,2-diol |

| Standard InChI | InChI=1S/C9H10O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-11H,5H2/t8-,9-/m0/s1 |

| Standard InChI Key | YKXXBEOXRPZVCC-IUCAKERBSA-N |

| Isomeric SMILES | C1[C@@H]([C@H](C2=CC=CC=C21)O)O |

| SMILES | C1C(C(C2=CC=CC=C21)O)O |

| Canonical SMILES | C1C(C(C2=CC=CC=C21)O)O |

Introduction

Chemical Identity and Nomenclature

IUPAC and Common Names

The systematic IUPAC name for this compound is (1S,2S)-2,3-dihydro-1H-indene-1,2-diol, reflecting its bicyclic indene backbone and the stereospecific arrangement of hydroxyl groups at positions 1 and 2 . Alternative designations include trans-1,2-Dihydroxyindane and trans-1,2-Indandiol, which emphasize the trans-diol configuration. The compound is also identified by its CAS number (4647-43-2) and UNII codes (FQE3W9VRP2, GJ8T7LP4YJ) .

Molecular Formula and Structural Features

The molecular formula CHO corresponds to a bicyclic framework comprising a six-membered benzene ring fused to a five-membered dihydrofuran-like structure. The trans-diol configuration is defined by the (1S,2S) stereochemistry, as confirmed by X-ray crystallography . The SMILES notation (C1C@@HO) explicitly denotes the chiral centers and hydroxyl orientations .

Synthesis and Synthetic Methodologies

Preparation from Chalcone Precursors

A key synthetic route involves the oxidation of chalcones (α,β-unsaturated ketones) using hydrogen peroxide (HO) under acidic conditions. For example, 3'-(naphthalen-2-yl)spiro[indene-2,2'-oxiran]-1(3H)-one, a chalcone derivative, undergoes epoxidation followed by acid-catalyzed ring-opening to yield trans-1,2-Indandiol . This method highlights the utility of chalcones as versatile precursors for diol synthesis.

Epoxide Ring-Opening Reactions

Another approach involves the nucleophilic opening of epoxide intermediates. Treatment of epoxides with methanol and sulfuric acid induces stereospecific ring cleavage, generating vicinal diols with retained trans configuration . This method ensures high stereochemical fidelity, critical for applications requiring enantiomerically pure compounds.

Structural and Stereochemical Analysis

X-ray Crystallography

Single-crystal X-ray diffraction studies reveal that trans-1,2-Indandiol crystallizes in the orthorhombic space group P222 with unit cell parameters , , and . The hydroxyl groups adopt an anti-conformation, evidenced by a torsion angle O1-C1-C2-O2 of 93.1° . This spatial arrangement minimizes steric hindrance and stabilizes the crystal lattice via intramolecular hydrogen bonding.

Stereochemical Considerations

The (1S,2S) configuration was unambiguously assigned using crystallographic data, confirming the trans-diol geometry . This stereochemistry is pivotal for the compound’s reactivity, as it influences hydrogen-bonding networks and intermolecular interactions in the solid state.

Physicochemical and Thermochemical Properties

Enthalpy of Combustion and Formation

Combustion calorimetry studies report a standard enthalpy of combustion (Δ) of for the solid phase, corresponding to a standard enthalpy of formation (Δ) of . These values underscore the compound’s thermodynamic stability, attributed to its aromatic framework and strong intermolecular interactions.

Crystallographic and Spectroscopic Characterization

Hydrogen-Bonding Networks

In the crystal lattice, trans-1,2-Indandiol forms intermolecular O-H···O hydrogen bonds with bond lengths of 1.82–2.01 Å and angles of 165–177° . Additional stabilization arises from C-H···π interactions (2.75–2.89 Å) involving the aromatic indene system . These interactions collectively contribute to the compound’s high melting point and crystalline integrity.

Spectroscopic Signatures

Infrared Spectroscopy: Strong absorption bands at 3300–3500 cm correspond to O-H stretching vibrations, while peaks near 1600 cm arise from aromatic C=C bonds .

NMR Spectroscopy: H NMR spectra in CDCl exhibit doublets for the hydroxyl-bearing methine protons (δ 4.3–4.5 ppm) and multiplet signals for the aromatic protons (δ 6.8–7.2 ppm) . C NMR confirms the presence of two oxygenated carbons (δ 70–75 ppm) and aromatic carbons (δ 120–140 ppm) .

Research Significance and Future Directions

Applications in Organic Synthesis

Trans-1,2-Indandiol serves as a chiral building block for pharmaceuticals and agrochemicals. Its rigid bicyclic structure and stereogenic centers make it valuable for asymmetric catalysis and enantioselective synthesis.

Materials Science Implications

The compound’s robust hydrogen-bonding networks and thermal stability suggest potential applications in crystal engineering and supramolecular chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume